

# Application Note: UPLC-MS/MS Method for Quantification of Sofosbuvir Impurity F

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Compound of Interest		
Compound Name:	Sofosbuvir impurity F	
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#### **Abstract**

This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of **Sofosbuvir impurity F** in bulk drug substances or pharmaceutical formulations. The method utilizes a reversed-phase UPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high throughput and accuracy for quality control and stability testing of Sofosbuvir.

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing to ensure its safety and efficacy. **Sofosbuvir impurity F** is a known related substance that needs to be monitored and quantified.[4][5][6] This document provides a detailed protocol for a UPLC-MS/MS method designed for the precise quantification of this specific impurity.

# Experimental Materials and Reagents

 Sofosbuvir and Sofosbuvir Impurity F reference standards were procured from a certified supplier.



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- · Ultrapure water

#### Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used.

**Chromatographic Conditions** 

Parameter	Condition	
UPLC Column	Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	Acetonitrile	
Flow Rate	0.35 mL/min	
Gradient	Isocratic or a shallow gradient optimized for separation	
Injection Volume	5 μL	
Column Temperature	40 °C	
Run Time	Approximately 3-5 minutes	

## **Mass Spectrometry Conditions**



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Gas Flow	Optimized for the specific instrument

#### MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Sofosbuvir	530.2	243.1	0.1	30	20
Sofosbuvir Impurity F	799.7	To be determined	0.1	To be optimized	To be optimized

Note: The MRM transition for **Sofosbuvir Impurity F** (C34H45FN4O13P2, M.W: 798.69)[4] needs to be empirically determined by infusing a standard solution of the impurity into the mass spectrometer. A potential precursor ion would be the [M+H]+ adduct at m/z 799.7. Product ions would be identified by performing a product ion scan.

#### **Protocols**

#### **Standard Solution Preparation**

- Primary Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Sofosbuvir Impurity F
  reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially
  diluting the primary stock solution with a 50:50 mixture of mobile phase A and B to achieve
  concentrations ranging from the expected limit of quantification (LOQ) to a level above the
  expected impurity concentration.



#### **Sample Preparation (for Bulk Drug Substance)**

- Accurately weigh approximately 100 mg of the Sofosbuvir bulk drug substance.
- Dissolve the sample in 100 mL of methanol to obtain a 1 mg/mL solution.
- Further dilute the solution with the mobile phase mixture to a final concentration suitable for analysis, ensuring the expected impurity concentration falls within the calibration curve range.

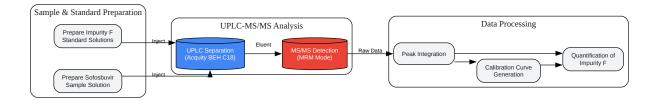
## **Quantitative Data Summary**

The following table summarizes the typical validation parameters for a UPLC-MS/MS method for Sofosbuvir, which can be used as a benchmark for the validation of the **Sofosbuvir Impurity F** method.

Parameter	Sofosbuvir (Example Data)	Sofosbuvir Impurity F (Target)
Linearity Range	1 - 1000 ng/mL[7]	To be determined (e.g., 0.5 - 500 ng/mL)
Correlation Coefficient (r²)	≥ 0.995[8][9]	≥ 0.995
Limit of Detection (LOD)	0.27 μg·mL−1[ <u>1</u> ]	To be determined
Limit of Quantification (LOQ)	0.83 μg·mL−1[1]	To be determined
Accuracy (% Recovery)	98 - 102%	95 - 105%
Precision (% RSD)	< 5%	< 10%

## **Experimental Workflow Diagram**





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Caption: Workflow for UPLC-MS/MS quantification of Sofosbuvir impurity F.

#### Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of **Sofosbuvir impurity F**. The method is suitable for routine quality control analysis and stability studies of Sofosbuvir, ensuring the safety and quality of the final drug product. Method validation should be performed according to ICH guidelines to demonstrate its suitability for its intended purpose.

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- To cite this document: BenchChem. [Application Note: UPLC-MS/MS Method for Quantification of Sofosbuvir Impurity F]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068907#uplc-ms-ms-method-for-quantification-of-sofosbuvir-impurity-f]

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